Synthesis Yield Comparison: D-IdoNAc vs. D-GalNAc and L-GalNAc via a Unified Stereoselective Route
In a unified non-carbohydrate precursor route employing Sharpless epoxidation and Pd-catalyzed azide opening, the peracetylated D-IdoNAc was obtained in 11% overall yield over 8 steps. This is 2-fold lower than D-GalNAc (22% over 9 steps) and comparable to L-GalNAc (12%) [1]. The lower yield reflects the intrinsic difficulty of constructing the L-ido stereochemistry and directly impacts procurement cost and availability.
| Evidence Dimension | Overall isolated yield (multi-step synthesis) |
|---|---|
| Target Compound Data | Peracetylated D-N-acetylidosamine: 11% yield over 8 steps |
| Comparator Or Baseline | D-GalNAc: 22% over 9 steps; L-GalNAc: 12% over 9 steps |
| Quantified Difference | IdoNAc yield is 50% lower than D-GalNAc; comparable to L-GalNAc |
| Conditions | Synthesis from tartaric acid-derived epoxythreitol; Sharpless epoxidation, Pd(0)/TMSN3, HWE reaction, peracetylation, catalytic hydrogenation, deprotection. |
Why This Matters
The 2-fold lower synthetic yield quantifies the intrinsic scarcity and justifies the premium pricing of L-IdoNAc, guiding procurement decisions when cost-efficiency is a critical factor.
- [1] Riedl, B.; Schmid, W. A stereoselective and flexible synthesis to access both enantiomers of N-acetylgalactosamine and peracetylated N-acetylidosamine. Beilstein J. Org. Chem. 2018, 14, 856–860. View Source
